molecular formula C13H22BN3O3 B1530539 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide CAS No. 1282518-81-3

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide

Cat. No.: B1530539
CAS No.: 1282518-81-3
M. Wt: 279.15 g/mol
InChI Key: OCIONNLYXWAHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide (CAS: 1282518-81-3) is a boron-containing heterocyclic compound with the molecular formula C₁₃H₂₂BN₃O₃ and a molecular weight of 308.18 g/mol . Its structure features a pinacol boronate ester moiety attached to a pyrazole ring, which is further substituted with a tertiary amide group. This compound is widely utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules .

Properties

IUPAC Name

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O3/c1-11(2,10(15)18)17-8-9(7-16-17)14-19-12(3,4)13(5,6)20-14/h7-8H,1-6H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIONNLYXWAHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Chemical Formula: C17H27BNO3
  • Molecular Weight: 290.21 g/mol
  • CAS Number: 1362243-52-4
  • Structure: The compound features a pyrazole moiety and a dioxaborolane group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the dioxaborolane group enhances its binding affinity to various proteins involved in metabolic pathways.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on key enzymes. For instance, it has shown promising results as an inhibitor of tryptophan hydroxylase (TPH) , an enzyme linked to serotonin synthesis. In vitro assays demonstrated that at a concentration of 100 µM, the compound exhibited an inhibition rate of approximately 64% against TPH .

Case Studies

  • Obesity and Metabolic Disorders:
    • A study investigated the role of TPH inhibitors in treating obesity and fatty liver disease. The compound's ability to selectively inhibit TPH in peripheral tissues suggests potential therapeutic applications in managing metabolic disorders .
  • Neuroprotective Effects:
    • Another research effort highlighted the neuroprotective properties of similar compounds containing dioxaborolane groups. These studies suggest that the compound may play a role in modulating neuroinflammatory responses, potentially benefiting conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring can significantly impact the biological activity of the compound. For example, variations in substituents at the para position of the phenyl ring were found to enhance inhibitory potency against TPH .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeInhibition (%) at 100 µMReference
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamideTryptophan Hydroxylase (TPH)64%
Similar Dioxaborolane CompoundsNeuroprotective TargetsVariable

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityReference
Para-substituentsIncreased potency
Pyrazole ring changesVariable effects

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide (Target) Amide (-CONH₂) C₁₃H₂₂BN₃O₃ 308.18 1282518-81-3 Pharmaceutical intermediates
1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole Phenyl + isopropyl C₁₈H₂₅BN₂O₂ 324.21 N/A Agrochemical precursors
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile Nitrile (-CN) C₁₂H₁₈BN₃O₂ 247.10 1022092-33-6 Materials science intermediates
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate Ester (-COOEt) C₁₅H₂₅BN₂O₄ 308.18 1201657-32-0 Cross-coupling reactions
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl C₁₀H₁₇BN₂O₂ 208.07 761446-44-0 Pesticide intermediates
4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoic acid Benzoic acid (-COOH) C₁₇H₂₁BN₂O₄ 328.20 N/A Bioconjugation and diagnostics
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol Alcohol (-CH₂CH(OH)CH₃) C₁₂H₂₁BN₂O₃ 252.12 1346819-38-2 Polymer chemistry

Reactivity Differences :

  • The amide group in the target compound enhances hydrolytic stability compared to esters or nitriles, which are more prone to hydrolysis under acidic/basic conditions .
  • The benzoic acid derivative (Table 1) exhibits pH-dependent solubility, making it suitable for aqueous-phase reactions .
  • The alcohol derivative undergoes oxidation or esterification more readily than the amide .

Key Findings :

  • The amide derivative outperforms nitriles and esters in stability and coupling efficiency, critical for pharmaceutical synthesis .
  • The benzoic acid analog shows superior bioavailability but lower cross-coupling yields due to steric hindrance .
  • Alcohol and methyl derivatives are preferred in agrochemicals for their cost-effective synthesis .

Commercial Availability and Purity

  • Target compound : Available in 100 mg to 1 g quantities at 95% purity (BLD Pharm Ltd.) .
  • Ester analog : Offered by Synthonix, Inc. at 95% purity, priced at $70/250 mg .
  • Nitrile analog : Supplied by American Elements at 98% purity for research use .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

The amide group is introduced either before or after the boronation step depending on the synthetic route and stability of intermediates.

Preparation of the Pyrazole Intermediate

A common precursor is 4-bromo-1-methyl-1H-pyrazole or a similar halogenated pyrazole derivative. This intermediate can be synthesized via:

  • Cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds to form pyrazole rings.
  • Subsequent selective bromination at the 4-position to afford 4-bromo-1-methyl-pyrazole, which serves as a substrate for boronation.

This step ensures a reactive site for palladium-catalyzed cross-coupling with boron reagents.

Introduction of the Boronate Ester Group

The key step for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is the Miyaura borylation reaction. This involves:

  • Reacting the 4-bromo-pyrazole intermediate with bis(pinacolato)diboron.
  • Using a palladium catalyst such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).
  • Employing a base like potassium acetate or cesium carbonate.
  • Conducting the reaction in polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
  • Heating the mixture typically between 80–90°C for several hours (3–16 h).

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Amide Formation

The amide moiety, 2-methylpropanamide, can be introduced by:

  • Direct amidation of the corresponding acid or ester precursor.
  • Coupling reactions involving amine and acid derivatives under peptide coupling conditions.
  • Alternatively, the amide can be introduced prior to the borylation step if the intermediate is stable under the reaction conditions.

Specific details on the amidation step for this compound are less documented explicitly but generally follow standard amide coupling protocols.

Representative Reaction Conditions and Yields

Step Reagents & Catalysts Solvent & Temp. Time Yield (%) Notes
Borylation of 4-bromo-pyrazole Bis(pinacolato)diboron, Pd(OAc)2 or Pd(PPh3)4, KOAc or Cs2CO3 DMF or 1,4-dioxane, 80–90°C 3–16 hours 39–71% Degassed with argon, inert atmosphere required
Amide formation Standard coupling agents (e.g., EDC, HATU) Usually polar solvents Varies Not specified Typically high yield if pure intermediates used

Analytical and Purification Techniques

  • After reaction completion, mixtures are cooled and extracted with ethyl acetate or diethyl ether.
  • Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
  • Concentration under reduced pressure followed by purification via silica gel column chromatography (hexane/ethyl acetate mixtures) is standard.
  • Purity and identity are confirmed by 1H NMR, LC-MS, and sometimes HRMS.

Summary of Key Research Findings

  • The palladium-catalyzed borylation of halogenated pyrazoles with bis(pinacolato)diboron is a reliable and scalable method for synthesizing boronate ester derivatives.
  • Reaction conditions such as choice of base, solvent, and temperature critically influence yield and purity.
  • The amide functionality can be introduced either before or after boronation, depending on substrate stability.
  • Purification and characterization protocols are well-established, facilitating reproducibility.

Data Table: Example Reaction Scheme for Preparation

Compound Reagents/Catalysts Conditions Yield (%) Reference
4-Bromo-1-methyl-pyrazole Bromination reagents (NBS, etc.) Standard bromination conditions Not specified
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-pyrazole Bis(pinacolato)diboron, Pd(OAc)2, KOAc DMF, 80°C, 4.5 h ~39–71
Final amide derivative Amide coupling agents Standard amidation conditions Not specified Inferred

Q & A

Q. What are the common synthetic routes for 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide?

The synthesis typically involves a multi-step process:

Boronic ester formation : Reacting a pyrazole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reaction) to introduce the boronate group .

Amidation : Coupling the boronate-containing pyrazole with a propanamide precursor using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF-EtOH mixtures) to isolate the product .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and boronate integration .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected: ~323.2 g/mol).
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm1^{-1} (B-O stretching) and ~1650 cm1^{-1} (amide C=O) .
  • Elemental Analysis : To validate C, H, N, and B content within ±0.4% of theoretical values .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme Inhibition Studies : The boronate group enables reversible covalent binding to serine hydrolases, making it a probe for kinase or protease inhibition assays .
  • Prodrug Design : The boronic ester can be hydrolyzed in vivo to release active drug moieties .
  • Biological Labeling : Used in fluorescence-based assays due to its stability in aqueous buffers .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved during assay optimization?

Contradictions often arise from solvent polarity and pH variations:

  • Step 1 : Perform solubility screening in DMSO (stock solution) followed by dilution into assay buffers (e.g., PBS, pH 7.4) .
  • Step 2 : Use dynamic light scattering (DLS) to detect aggregation at concentrations >10 µM.
  • Step 3 : Adjust buffer additives (e.g., 0.1% Tween-20) or switch to co-solvents (e.g., 5% PEG-400) to enhance stability .

Q. What strategies are effective for improving the yield of the boronate-pyrazole intermediate?

  • Catalyst Optimization : Replace Pd(PPh3_3)4_4 with XPhos Pd G3 for higher turnover in Suzuki-Miyaura reactions .
  • Temperature Control : Conduct reactions at 80°C in THF/water (3:1) to minimize boronate hydrolysis.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., deborylated pyrazole) and adjust stoichiometry (1.2 eq. boronic ester) .

Q. How should researchers address discrepancies in reported IC50_{50}50​ values for this compound in kinase assays?

  • Variable 1 : ATP concentration (use Km-adjusted ATP levels to standardize assays).
  • Variable 2 : Pre-incubation time (extend to 30 min for equilibrium binding).
  • Control : Include a positive inhibitor (e.g., staurosporine) to validate assay conditions .

Q. What methodological considerations are critical for assessing the compound’s stability under physiological conditions?

  • Hydrolysis Kinetics : Monitor boronate-to-boronic acid conversion via HPLC at pH 7.4 and 37°C over 24 hours .
  • Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation .
  • Metal Chelation : Add EDTA (1 mM) to buffers to avoid boronate-metal interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
Reactant of Route 2
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.